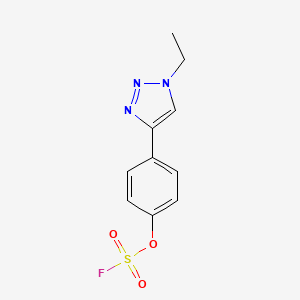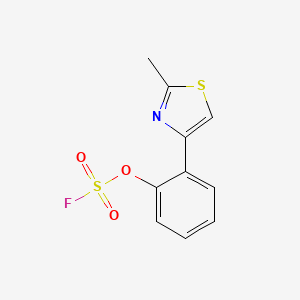![molecular formula C18H13F5N2O2S B7432984 4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine](/img/structure/B7432984.png)
4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine, also known as DFB, is a novel fluorescent probe that has been widely used in scientific research. It is a small molecule that has a unique chemical structure, which makes it an ideal tool for studying the biochemical and physiological processes in living cells.
作用机制
4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine is a fluorescent probe that binds to specific targets in living cells, resulting in a change in its fluorescence properties. The mechanism of action of this compound depends on the specific target it binds to. For example, this compound has been shown to bind to the active site of proteases, resulting in a change in its fluorescence intensity. Similarly, this compound has been shown to bind to G protein-coupled receptors, resulting in a change in its fluorescence wavelength.
Biochemical and physiological effects:
This compound has minimal biochemical and physiological effects on living cells. It has been shown to be non-toxic and non-invasive, making it an ideal tool for studying biological processes in living cells. This compound has also been shown to be stable under physiological conditions, which allows for long-term imaging experiments.
实验室实验的优点和局限性
4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, allowing for imaging of intracellular processes. It is also highly specific, allowing for imaging of specific targets in living cells. However, this compound has several limitations. It requires the use of fluorescence microscopy, which can be expensive and requires specialized equipment. Additionally, this compound has limited photostability, which can limit the duration of imaging experiments.
未来方向
There are several future directions for the use of 4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine in scientific research. One direction is the development of new this compound derivatives that have improved photostability and specificity for specific targets. Another direction is the use of this compound in combination with other imaging techniques, such as electron microscopy, to provide more detailed information about biological processes. Additionally, this compound could be used in vivo to study biological processes in animal models. Overall, this compound has the potential to be a valuable tool for studying biological processes in living cells and has many possible applications in scientific research.
合成方法
4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine is synthesized using a multi-step process that involves the condensation of 5,6-difluoro-1,3-benzothiazole-2-amine with 3-trifluoromethoxyphenylboronic acid, followed by the coupling reaction with 2-morpholinoethylamine. The final product is purified using column chromatography, and the purity is confirmed using NMR and mass spectrometry.
科学研究应用
4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine has been widely used as a fluorescent probe to study various biological processes, including protein-protein interactions, enzyme activity, and signaling pathways. It has been used to study the dynamics of intracellular Ca2+ signaling in living cells, the activity of proteases in cancer cells, and the function of G protein-coupled receptors. This compound has also been used to study the interaction between amyloid-beta peptides and lipid membranes, which is relevant to the pathogenesis of Alzheimer's disease.
属性
IUPAC Name |
4-(5,6-difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F5N2O2S/c19-12-7-14-16(8-13(12)20)28-17(24-14)25-4-5-26-15(9-25)10-2-1-3-11(6-10)27-18(21,22)23/h1-3,6-8,15H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPAAAPLDGWCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=CC(=C(C=C3S2)F)F)C4=CC(=CC=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F5N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[[2-(4-chlorophenyl)sulfanyl-6-fluorobenzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432901.png)
![2-(furan-2-yl)-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7432907.png)

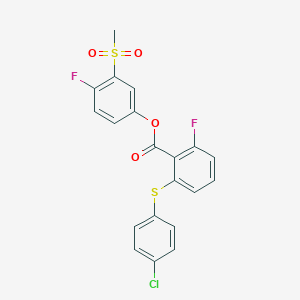
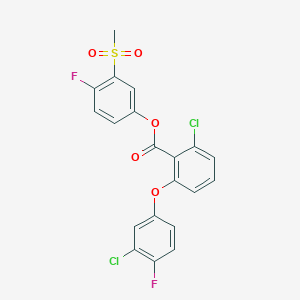
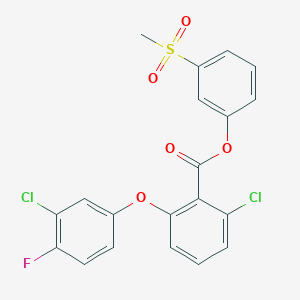
![(E)-N-(1,3-benzodioxol-5-yl)-N-[(2-prop-2-enoxyphenyl)methyl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B7432945.png)
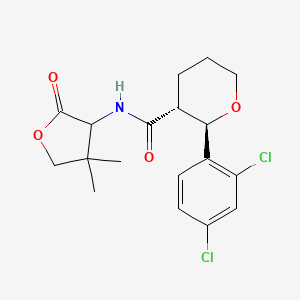
![5-[[2-(N-cyclopropyl-2,3-difluoro-6-nitroanilino)acetyl]amino]-2-fluorobenzamide](/img/structure/B7432953.png)
![Methyl 2-[2-(2,4-difluoro-6-methoxyphenyl)morpholin-4-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432964.png)
![methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate](/img/structure/B7432972.png)
![Ethyl 5-bromo-3-[(3-fluoropyridin-4-yl)sulfanylmethyl]-1-benzofuran-2-carboxylate](/img/structure/B7432974.png)
